Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
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Overview
Description
Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that features a unique structure combining furan, methoxy, pyrazolo, and benzoxazin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furyl Intermediate: The furan ring is synthesized through a Wittig reaction involving methyl (triphenylphosphoranylidene)acetate and a suitable aldehyde.
Construction of the Pyrazolo-Benzoxazin Core: This step involves the cyclization of intermediates under specific conditions, often using catalysts and solvents like dichloromethane.
Final Esterification: The final step involves esterification to introduce the benzoate group, typically using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo-benzoxazin core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to dihydro derivatives.
Scientific Research Applications
Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[9-Chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
- Methyl-3-[5-(Hydroxymethyl)-2-furyl]acrylate
Uniqueness
Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-[2-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
InChI |
InChI=1S/C23H20N2O5/c1-27-20-6-3-5-16-18-13-17(19-7-4-12-29-19)24-25(18)22(30-21(16)20)14-8-10-15(11-9-14)23(26)28-2/h3-12,18,22H,13H2,1-2H3 |
InChI Key |
OGWQYVIIDSKWOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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